Physicochemical Differentiation: LogP and Topological Polar Surface Area Comparison
The 4-bromophenyl substituent in the target compound increases lipophilicity compared to the non-halogenated analog. The computed XLogP3-AA value is 1.3 for the target compound, which is higher than the predicted XLogP3 value of approximately 0.4 for the non-brominated analog 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide [1]. This difference is important for predicting membrane permeability and oral bioavailability. The topological polar surface area (TPSA) is 100 Ų, indicating moderate polarity [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide (predicted XLogP3 ~0.4) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
The increased lipophilicity of the target compound suggests superior membrane permeability potential, which may be advantageous in cellular assays and early drug discovery screening.
- [1] PubChem. (2025). 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/618070-68-1 View Source
